Ciprofloxacin Derivatives Containing 1-oxa-9-azaspiro[5.5]undecane
Compound Description: This series of compounds, described in [1] Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents, features various derivatives of ciprofloxacin incorporating the 1-oxa-9-azaspiro[5.5]undecane moiety. These derivatives were synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacterial strains.
3-[4-(Benzyloxy)phenyl]propanoic Acid Derivatives Containing 1-oxa-9-azaspiro[5.5]undecane
Compound Description: Described in [3] Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency, this series of compounds utilizes a 3-[4-(benzyloxy)phenyl]propanoic acid scaffold with various substituents on the 1-oxa-9-azaspiro[5.5]undecane ring. These compounds were designed as potential free fatty acid 1 (FFA1 or GPR40) agonists for the treatment of type II diabetes mellitus.
9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Compound Description: This compound, identified as compound 72922413 in [5] Machine Learning Models Identify Inhibitors of New Delhi Metallo-β-lactamase, emerged as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). This compound demonstrated the ability to reduce the minimum inhibitory concentrations (MICs) of Meropenem against various E. coli and K. pneumoniae clinical isolates expressing NDM-1.